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Compound of Interest

Compound Name: N6-Furfuryl-2-aMinoadenosine

Cat. No.: B12096494 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the relationship between N6-Furfuryl-
2-aminoadenosine, its foundational molecule kinetin (N6-furfuryladenine), and the broader

class of plant hormones known as cytokinins. This document details their chemical structures,

biological activities, and the molecular pathways they influence, with a focus on quantitative

data and detailed experimental methodologies.

Core Concepts: Kinetin and Cytokinins
Cytokinins are a class of phytohormones that play a pivotal role in regulating plant growth and

development, most notably in promoting cell division (cytokinesis).[1] The first cytokinin to be

identified was kinetin, a synthetic N6-substituted adenine derivative.[2] It was discovered as a

potent cell division-promoting factor in autoclaved herring sperm DNA.[3] While initially thought

to be purely synthetic, kinetin has since been found to occur naturally in the DNA of various

organisms, including humans, as a result of oxidative damage to deoxyribose.[4]

Naturally occurring cytokinins, such as zeatin and isopentenyladenine (iP), are N6-substituted

adenine derivatives with an isoprenoid side chain.[5] Kinetin, with its furfuryl group at the N6

position, is classified as an aromatic cytokinin.[6] These molecules collectively influence a wide

array of physiological processes in plants, including shoot and root development, leaf

senescence, and nutrient allocation.[1]
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N6-Furfuryl-2-aminoadenosine in the Context of
Cytokinin Activity
N6-Furfuryl-2-aminoadenosine is a derivative of kinetin, specifically a riboside with an

additional amino group at the 2-position of the purine ring. To understand its relationship to

cytokinins, it is essential to consider the biological activity of its parent molecules, kinetin and

kinetin riboside (N6-furfuryladenosine).

Kinetin riboside has been shown to exhibit biological activity, including the selective inhibition of

cancer cell proliferation and induction of apoptosis.[7] In the context of plant systems, ribosides

of cytokinins are often considered transport forms and can be less active than their

corresponding free bases in certain bioassays.[8][9] The addition of a 2-amino group to the

purine ring can further modulate the activity and receptor binding affinity of cytokinin analogs.

[10]

While direct, extensive studies on the cytokinin activity of N6-Furfuryl-2-aminoadenosine in

plant bioassays are not widely published, its structural similarity to known cytokinins suggests it

may interact with the cytokinin signaling pathway, potentially as a modulator or a weak

agonist/antagonist. Further research is required to fully elucidate its specific role as a plant

growth regulator.

Quantitative Data: Receptor Binding Affinities of
Cytokinins
The biological activity of cytokinins is mediated by their binding to specific receptors, which are

transmembrane histidine kinases. In Arabidopsis thaliana, the primary cytokinin receptors are

AHK2, AHK3, and CRE1/AHK4.[11] The binding affinity of various cytokinins to these receptors

has been quantified, and the dissociation constants (Kd) are presented in Table 1.
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Compound Receptor
Dissociation
Constant (Kd) in
nM

Reference

trans-Zeatin CRE1/AHK4 2-4 [11]

trans-Zeatin AHK3 1-2 [11]

Isopentenyladenine

(iP)
CRE1/AHK4 ~4 [11]

Isopentenyladenine

(iP)
AHK3 ~40 [11]

Kinetin CRE1/AHK4

Significantly lower

affinity than trans-

Zeatin and iP

[12]

Kinetin Riboside AHK3/CRE1/AHK4

Not widely reported,

but generally lower

than the free base

[8]

Experimental Protocols
Cytokinin Receptor Binding Assay
This protocol describes a competitive binding assay using radiolabeled cytokinin to determine

the binding affinity of unlabeled cytokinin analogs to their receptors expressed in a

heterologous system.
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Preparation

Incubation

Separation

Detection & Analysis

Prepare E. coli spheroplasts or
plant microsomes expressing

the cytokinin receptor (e.g., AHK4)

Incubate receptor preparation with
radiolabeled cytokinin and varying
concentrations of the competitor

(in triplicate) on ice.

Prepare solutions of radiolabeled
cytokinin (e.g., [3H]trans-Zeatin)

and unlabeled competitor
(e.g., Kinetin, N6-Furfuryl-2-aminoadenosine)

Separate bound from free radioligand
by rapid filtration through

glass fiber filters.

Wash filters with ice-cold
buffer to remove unbound radioligand.

Quantify radioactivity on filters
using liquid scintillation counting.

Analyze data using non-linear
regression to determine IC50
and calculate Kd or Ki values.
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Workflow for a competitive cytokinin receptor binding assay.

Methodology:
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Receptor Preparation: Express the cytokinin receptor of interest (e.g., Arabidopsis AHK4) in

E. coli. Prepare spheroplasts from the bacterial culture to expose the membrane-bound

receptors.[13]

Ligand Preparation: Prepare a stock solution of a radiolabeled cytokinin, such as [3H]trans-

zeatin, and a series of dilutions of the unlabeled test compounds (kinetin, N6-Furfuryl-2-
aminoadenosine).

Incubation: In microcentrifuge tubes, combine the receptor preparation, a fixed concentration

of the radiolabeled cytokinin, and varying concentrations of the unlabeled competitor.

Incubate on ice for a specified time (e.g., 60 minutes) to reach binding equilibrium.[14]

Separation: Rapidly filter the incubation mixture through glass fiber filters using a vacuum

manifold. The filters will trap the receptor-ligand complexes.

Washing: Wash the filters with ice-cold binding buffer to remove any unbound radioligand.

Detection: Place the filters in scintillation vials with scintillation cocktail and quantify the

amount of bound radioactivity using a liquid scintillation counter.

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor

concentration. Use non-linear regression analysis to determine the IC50 value (the

concentration of competitor that inhibits 50% of the specific binding of the radioligand). The

inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Tobacco Callus Bioassay for Cytokinin Activity
This bioassay assesses the ability of a compound to induce cell division and growth in tobacco

callus tissue, a classic method for determining cytokinin activity.[15]
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Preparation

Culturing

Measurement & Analysis

Excise leaf or pith explants
from sterile tobacco plantlets.

Place explants on the prepared MS
medium and incubate in the dark

for callus induction.

Prepare Murashige and Skoog (MS)
medium with a fixed concentration of

an auxin (e.g., NAA) and varying
concentrations of the test cytokinin

(e.g., Kinetin, N6-Furfuryl-2-aminoadenosine).

After a defined period (e.g., 4 weeks),
measure the fresh weight of the

resulting callus tissue.

Plot callus fresh weight against
the concentration of the test cytokinin
to determine the dose-response curve

and EC50 value.

Click to download full resolution via product page

Workflow for the tobacco callus bioassay for cytokinin activity.

Methodology:

Plant Material: Use sterile tobacco (Nicotiana tabacum) plants grown in vitro.

Explant Preparation: Aseptically excise small sections of leaf or pith tissue to serve as

explants.

Culture Medium: Prepare Murashige and Skoog (MS) basal medium supplemented with a

constant concentration of an auxin (e.g., 2 mg/L naphthaleneacetic acid, NAA) and a range
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of concentrations of the test compound (e.g., 0.01 to 10 mg/L of kinetin or N6-Furfuryl-2-
aminoadenosine).[16] A control medium with auxin but no cytokinin should be included.

Culturing: Place the explants on the solidified medium in petri dishes and incubate in a

growth chamber in the dark at a constant temperature (e.g., 25°C) for 3-4 weeks.

Data Collection: After the incubation period, remove the callus that has formed on the

explants and measure its fresh weight.

Data Analysis: Plot the mean fresh weight of the callus against the concentration of the test

compound. This will generate a dose-response curve from which the relative cytokinin

activity can be determined.

Quantitative RT-PCR for Cytokinin-Responsive Gene
Expression
This protocol outlines the steps to quantify the expression of known cytokinin-responsive genes

in plant tissues after treatment with a test compound.
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Treatment & Sampling

RNA Extraction & cDNA Synthesis

qPCR & Analysis

Treat Arabidopsis seedlings with the
test compound (e.g., Kinetin)

or a mock control.

Harvest tissue at specific time points
and immediately freeze in liquid nitrogen.

Extract total RNA from the
harvested tissue.

Synthesize first-strand cDNA
from the total RNA using

reverse transcriptase.

Perform quantitative PCR (qPCR) using
primers for cytokinin-responsive genes

(e.g., ARR5, ARR7) and a reference gene.

Analyze qPCR data using the ΔΔCt
method to determine the relative
fold change in gene expression.

Click to download full resolution via product page

Workflow for qRT-PCR analysis of cytokinin-responsive genes.

Methodology:

Plant Growth and Treatment: Grow Arabidopsis thaliana seedlings under controlled

conditions. Treat the seedlings with a solution containing the test compound or a mock
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control for a specific duration (e.g., 30 minutes to 2 hours).

RNA Extraction: Harvest the plant tissue and immediately freeze it in liquid nitrogen to

prevent RNA degradation. Extract total RNA using a suitable kit or protocol.[17]

cDNA Synthesis: Treat the RNA with DNase to remove any contaminating genomic DNA.

Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme

and oligo(dT) or random primers.[14]

qPCR: Prepare qPCR reactions containing the cDNA template, SYBR Green master mix,

and primers specific for the target cytokinin-responsive genes (e.g., ARR5, ARR7) and a

stably expressed reference gene (e.g., ACTIN2).[18]

Data Analysis: Run the qPCR reactions in a real-time PCR machine. Determine the cycle

threshold (Ct) values for each gene in each sample. Calculate the relative fold change in

gene expression between the treated and control samples using the 2-ΔΔCt method.[18]

Cytokinin Signaling Pathway
Cytokinins exert their effects through a multi-step phosphorelay signaling pathway, which is

analogous to two-component systems in bacteria. The core components of this pathway in

Arabidopsis are the ARABIDOPSIS HISTIDINE KINASE (AHK) receptors, ARABIDOPSIS

HISTIDINE PHOSPHOTRANSFER (AHP) proteins, and ARABIDOPSIS RESPONSE

REGULATOR (ARR) proteins.
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The cytokinin signaling pathway in plants.
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Pathway Description:

Perception: Cytokinin binds to the extracellular CHASE domain of the AHK receptors located

in the endoplasmic reticulum membrane.[8]

Autophosphorylation: Ligand binding induces a conformational change in the receptor,

leading to the autophosphorylation of a conserved histidine (His) residue in its kinase

domain, using ATP as the phosphate donor.

Phosphorelay to AHP: The phosphate group is then transferred to a conserved aspartate

(Asp) residue in the receiver domain of the AHK receptor. From there, it is relayed to a

conserved His residue on a shuttle protein called AHP.

Nuclear Translocation: Phosphorylated AHP translocates from the cytoplasm to the nucleus.

Activation of Type-B ARRs: In the nucleus, the AHP protein transfers the phosphate group to

an Asp residue in the receiver domain of a Type-B ARR. Type-B ARRs are transcription

factors.

Transcriptional Regulation: Phosphorylation activates the Type-B ARR, which then binds to

specific DNA sequences in the promoters of cytokinin-responsive genes, thereby activating

or repressing their transcription.

Negative Feedback: Among the genes activated by Type-B ARRs are the Type-A ARR

genes. Type-A ARRs are negative regulators of the signaling pathway. They are thought to

compete with Type-B ARRs for phosphotransfer from AHPs or to dephosphorylate AHPs,

thus dampening the cytokinin signal.

Conclusion
N6-Furfuryl-2-aminoadenosine and its related compounds, kinetin and kinetin riboside, are

valuable tools for dissecting the intricacies of cytokinin biology and for potential applications in

agriculture and medicine. Their activity is intrinsically linked to the cytokinin signaling pathway,

a complex and tightly regulated system that governs many aspects of plant life. The

quantitative data and detailed protocols provided in this guide offer a solid foundation for

researchers and professionals seeking to further investigate the roles of these fascinating

molecules. Future studies focusing on the precise cytokinin-like activity and receptor
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interactions of N6-Furfuryl-2-aminoadenosine will be crucial for a complete understanding of

its biological function.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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